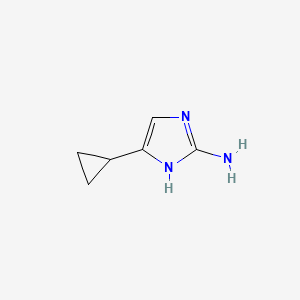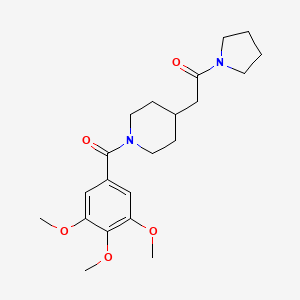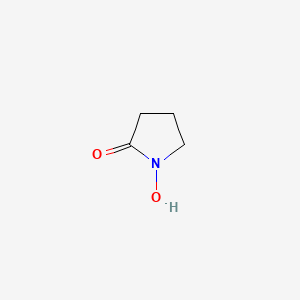
5-cyclopropyl-1H-imidazol-2-amine
Overview
Description
5-cyclopropyl-1H-imidazol-2-amine is a heterocyclic organic compound featuring an imidazole ring substituted with a cyclopropyl group at the 5-position and an amino group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-1H-imidazol-2-amine typically involves the following steps:
-
Cyclopropylation of Imidazole Precursors: : The initial step involves the introduction of a cyclopropyl group to an imidazole precursor. This can be achieved through cyclopropanation reactions using cyclopropyl halides and suitable bases.
-
Amination: : The next step involves the introduction of the amino group at the 2-position of the imidazole ring. This can be done through nucleophilic substitution reactions using amine sources such as ammonia or primary amines under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and specific reaction conditions (e.g., temperature, pressure) are fine-tuned to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 5-cyclopropyl-1H-imidazol-2-amine can undergo oxidation reactions, typically forming imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the amino group and the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 5-cyclopropyl-1H-imidazol-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-1H-imidazol-2-amine depends on its interaction with specific molecular targets. It may act by binding to enzymes or receptors, altering their activity. The cyclopropyl group can influence the binding affinity and specificity, while the amino group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
5-methyl-1H-imidazol-2-amine: Similar structure but with a methyl group instead of a cyclopropyl group.
5-phenyl-1H-imidazol-2-amine: Contains a phenyl group, offering different steric and electronic properties.
2-amino-1H-imidazole: Lacks the 5-position substitution, providing a simpler structure for comparison.
Uniqueness
5-cyclopropyl-1H-imidazol-2-amine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic characteristics. This can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-cyclopropyl-1H-imidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c7-6-8-3-5(9-6)4-1-2-4/h3-4H,1-2H2,(H3,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDVWRMWQJIACV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=C(N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30695706 | |
| Record name | 5-Cyclopropyl-1H-imidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30695706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1141669-79-5 | |
| Record name | 5-Cyclopropyl-1H-imidazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1141669-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Cyclopropyl-1H-imidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30695706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(4-methylbenzoyl)piperidin-4-yl]acetamide](/img/structure/B1650093.png)

![N-[6-(3-{[4-(acetylamino)phenyl]amino}-3-oxopropyl)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B1650096.png)
![N-[6-(3-azepan-1-yl-3-oxopropyl)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B1650098.png)
![N-(6-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-1,3-benzothiazol-2-yl)propanamide](/img/structure/B1650099.png)
![N-(6-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-1,3-benzothiazol-2-yl)propanamide](/img/structure/B1650100.png)
![N-(4-isopropylphenyl)-3-[2-(propionylamino)-1,3-benzothiazol-6-yl]propanamide](/img/structure/B1650101.png)
![N-(3-azepan-1-ylpropyl)-2-[1-(cyclohexylcarbonyl)piperidin-4-yl]acetamide](/img/structure/B1650102.png)
![2-[1-(cyclohexylcarbonyl)piperidin-4-yl]-N-(4-ethoxy-3-methoxybenzyl)acetamide](/img/structure/B1650104.png)
![N-[6-(Bromomethyl)pyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B1650106.png)

![N-methyl-4-pyridin-4-yl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxamide](/img/structure/B1650111.png)
![N-(2,4-difluorophenyl)-N'-[1-(4-methylbenzoyl)-2,3-dihydro-1H-indol-6-yl]urea](/img/structure/B1650112.png)
![1-Cyclohexyl-3,4-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B1650114.png)
